molecular formula C12H8N2O2 B8644711 2,6-Dihydroxy-4-phenyl-3-cyano-pyridine

2,6-Dihydroxy-4-phenyl-3-cyano-pyridine

Cat. No.: B8644711
M. Wt: 212.20 g/mol
InChI Key: RKCOTKNKKXMGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dihydroxy-4-phenyl-3-cyano-pyridine is a multi-functionalized cyanopyridine derivative of significant interest in medicinal and organic chemistry research. Compounds featuring the 2,6-dihydroxypyridine (2,6-pyridinedione) core are known to exhibit a range of biological activities and serve as key precursors for the synthesis of more complex heterocyclic systems. The primary research value of this compound lies in its role as a versatile chemical building block. The presence of the phenyl and cyano substituents on the pyridine ring, along with the two hydroxyl groups, creates multiple sites for further chemical modification and ring-forming reactions. Cyanopyridines, in general, are established intermediates in the synthesis of pharmaceuticals and vitamins, and are used as ligands for transition metal ions in catalytic systems . The 2,6-dihydroxypyridine scaffold is a privileged structure in drug discovery, with analogs investigated as inhibitors of enzymes like phosphodiesterases (PDE3) and protein kinases, pointing to potential applications in developing therapeutic agents for conditions such as heart failure, cancer, and inflammatory diseases . Researchers utilize this compound and its analogs in the exploration of novel chemical space through multicomponent reactions and metal-catalyzed coupling reactions, which are efficient methods for generating diverse compound libraries for biological screening . The structural features of this molecule make it a valuable candidate for researchers focused on the synthesis of new heterocyclic compounds with potential pharmacological activity. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-hydroxy-6-oxo-4-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O2/c13-7-10-9(6-11(15)14-12(10)16)8-4-2-1-3-5-8/h1-6H,(H2,14,15,16)

InChI Key

RKCOTKNKKXMGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=C2C#N)O

Origin of Product

United States

Contextualization Within Heterocyclic Pyridine Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to organic and medicinal chemistry. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Research in pyridine chemistry is a dynamic field, continuously exploring new synthetic methodologies, functionalization strategies, and applications.

The introduction of hydroxyl and cyano groups to the pyridine scaffold, as seen in 2,6-Dihydroxy-4-phenyl-3-cyano-pyridine, gives rise to a class of compounds known as cyanopyridones. These molecules are of particular interest due to their unique electronic and structural properties. The presence of the cyano (C≡N) group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring. Furthermore, 2,6-dihydroxypyridines can exist in tautomeric forms, predominantly as 6-hydroxy-2-pyridones, which adds to their chemical complexity and potential for diverse interactions.

The synthesis of functionalized pyridines is a central theme in heterocyclic chemistry. Researchers continuously develop novel and efficient methods for constructing the pyridine ring and for introducing various substituents at specific positions. These synthetic efforts are crucial for creating libraries of pyridine derivatives that can be screened for potential biological activities.

Significance of 2,6 Dihydroxy 4 Phenyl 3 Cyano Pyridine As a Pyridine Scaffold

The molecular architecture of 2,6-Dihydroxy-4-phenyl-3-cyano-pyridine suggests its potential as a valuable scaffold in the design of novel compounds. The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a range of new molecules with different properties.

The key structural features of this compound contribute to its significance:

The Pyridone Core: The 6-hydroxy-2-pyridone tautomer is a well-established pharmacophore, meaning it is a molecular feature that is responsible for a drug's pharmacological activity. This core can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

The Cyano Group: The nitrile functionality can act as a hydrogen bond acceptor and can be chemically transformed into other functional groups, such as carboxylic acids or amines, providing a handle for further molecular elaboration.

The Phenyl Group: The presence of a phenyl ring at the 4-position adds a significant hydrophobic element to the molecule. This can be crucial for interactions with hydrophobic pockets in biological targets. The phenyl ring can also be substituted with other groups to modulate the compound's properties.

The combination of these features in a single molecule makes this compound an attractive starting point for the development of new chemical entities with potential therapeutic applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dihydroxy 4 Phenyl 3 Cyano Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

In the ¹H NMR spectrum of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, specific signals corresponding to each unique proton are expected. The spectrum would feature a singlet for the methyl (CH₃) group protons, typically observed in the upfield region. A singlet corresponding to the vinylic proton on the pyridone ring would appear further downfield. Additionally, broad signals corresponding to the exchangeable protons of the hydroxyl (O-H) and amide (N-H) groups would be present. The precise chemical shifts can vary depending on the solvent used but provide crucial information about the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0 Broad Singlet 1H N-H (Amide)
~11.5 Broad Singlet 1H O-H (Hydroxy)
~5.9 Singlet 1H C₅-H (Vinylic)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the title compound, seven distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the pyridone ring is expected to resonate at a significantly downfield chemical shift. The carbons of the double bond (C₄ and C₅) and the carbon attached to the hydroxyl group (C₆) will appear in the intermediate region. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift, as does the carbon atom at C₃. The methyl group carbon (CH₃) will be found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Chemical Shift (δ) ppm Assignment
~164.0 C₂ (Carbonyl)
~162.0 C₆ (C-OH)
~155.0 C₄ (C-CH₃)
~117.0 C≡N (Nitrile)
~105.0 C₅ (Vinylic)
~95.0 C₃ (C-CN)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile would display several characteristic absorption bands. A broad band in the high-frequency region would indicate the O-H and N-H stretching vibrations, often overlapping. A sharp, intense peak in the 2200-2230 cm⁻¹ region is a definitive indicator of the nitrile (C≡N) group. The carbonyl (C=O) stretching vibration of the pyridone ring would result in a strong absorption band, while C=C double bond stretching from the ring would also be observable.

Table 3: Characteristic IR Absorption Bands for 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad) O-H / N-H Stretch Hydroxyl / Amide
2230 - 2215 (sharp) C≡N Stretch Nitrile
1680 - 1640 (strong) C=O Stretch Carbonyl (Pyridone)
1620 - 1580 C=C Stretch Alkene (Ring)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (150.13 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula, C₇H₆N₂O₂. The fragmentation pattern can also offer structural clues, with potential fragments arising from the loss of small molecules like CO or HCN.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. Studies on 3-cyano-6-hydroxy-4-methyl-2-pyridone have revealed detailed insights into its solid-state structure. nih.gov The compound crystallizes, and its structure is heavily influenced by intermolecular hydrogen bonding. A characteristic R²₂(8) N-H···O hydrogen-bonding pattern is consistently observed, forming dimers between pyridone molecules. nih.gov This motif is a crucial feature of the supramolecular assembly in the crystal lattice. The analysis also confirms the planarity of the pyridone ring and provides exact bond lengths and angles, validating the structure derived from spectroscopic methods.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and empirical formula of the sample. For 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile (C₇H₆N₂O₂), the calculated elemental composition serves as a fundamental check for the compound's identity.

Table 4: Elemental Analysis Data for C₇H₆N₂O₂

Element Symbol Theoretical %
Carbon C 56.00
Hydrogen H 4.03
Nitrogen N 18.66

Computational Chemistry and Theoretical Investigations of 2,6 Dihydroxy 4 Phenyl 3 Cyano Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a balance between computational cost and accuracy. For 2,6-dihydroxy-4-phenyl-3-cyano-pyridine, DFT studies are crucial for understanding its geometry, orbital energies, and charge distribution.

Optimization of Molecular Geometry

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For substituted pyridines, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are employed to determine key structural parameters. researchgate.netnih.gov

The optimized structure of this compound is expected to have a largely planar pyridine (B92270) core. However, the phenyl group at the C4 position will likely be twisted out of the plane of the pyridine ring to minimize steric hindrance. The dihedral angle between the phenyl ring and the pyridine ring is a critical parameter determined during optimization. researchgate.net Intramolecular hydrogen bonding may also play a role in stabilizing the geometry, particularly between the hydroxyl groups and the cyano group or the pyridine nitrogen.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC2-N1~1.34 Å
Bond LengthC3-C4~1.42 Å
Bond LengthC-CN~1.44 Å
Bond LengthC-OH~1.36 Å
Bond AngleN1-C2-C3~123°
Bond AngleC3-C4-C5~118°
Dihedral AnglePyridine-Phenyl~35-45°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For similar 4,6-diaryl-3-cyano-2(1H)-pyridones, DFT calculations have shown HOMO-LUMO energy gaps to be around 3.83-3.84 eV, indicating a notable level of chemical stability. nih.gov The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be localized over the electron-rich pyridine and phenyl rings, while the LUMO may be concentrated on the electron-withdrawing cyano group and the pyridine ring.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.7 eV
HOMO-LUMO Gap (ΔE)~ 3.8 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface using a color scale. wolfram.com Regions of negative electrostatic potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex wave function into a localized Lewis-like structure of bonds and lone pairs. mpg.denih.gov This method is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation. rsc.org

Tautomerism and Isomerism Investigations of this compound

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. wuxibiology.com This phenomenon is critical in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and physical properties.

Pyridone-Pyridinol Tautomerism

The compound this compound can exist in several tautomeric forms due to the presence of hydroxyl groups on the pyridine ring. This is a classic case of pyridinol-pyridone (or lactim-lactam) tautomerism. nih.govwikipedia.org The primary equilibrium exists between the dihydroxy (pyridinol) form and various pyridone forms, such as 6-hydroxy-2-oxo-1,2-dihydro-pyridine and the 2,6-dioxo-1,2,3,6-tetrahydro-pyridine tautomer.

Computational studies on related 2-pyridone and 4-pyridone systems consistently show that the pyridone (lactam) form is thermodynamically more stable than the hydroxypyridine (lactim) form, particularly in the solid state and in polar solvents. nih.govstackexchange.com This preference is attributed to the greater stability of the amide group in the pyridone form and its favorable resonance stabilization. nih.govstackexchange.com The relative stability of the tautomers is highly influenced by the solvent. Non-polar solvents may favor the hydroxypyridine form to a greater extent, but the pyridone tautomer generally predominates in most conditions. wuxibiology.comwikipedia.org For the closely related 6-hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitriles, studies have confirmed the predominance of the pyridone tautomer. researchgate.net DFT calculations can quantify the energy difference between these tautomers, confirming the higher stability of the pyridone forms.

Azo-Hydrazone Tautomerism in Related Pyridone Derivatives

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures, is a subject of significant interest in the study of heterocyclic molecules like pyridone derivatives. A particularly relevant form is azo-hydrazone tautomerism, which is observed in pyridone derivatives containing an azo group (-N=N-) conjugated with a hydroxyl group. doaj.org These compounds can exist in equilibrium between the azo-enol form and the keto-hydrazone form.

The position of this equilibrium is influenced by a variety of factors, including the electronic nature of substituents on the aromatic rings, the polarity of the solvent, and the pH of the medium. researchgate.net For instance, electron-withdrawing groups tend to favor the hydrazone form, while electron-donating groups may shift the equilibrium towards the azo form. In the solid state, a large number of pyridone dyes are found to exist predominantly in the hydrazone form, whereas in solution, a mixture of both tautomers is often present. doaj.org

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating this tautomeric balance. nih.gov Theoretical calculations can determine the relative stabilities of the azo and hydrazone tautomers by computing their ground-state energies. The transition state for the proton transfer between the two forms can also be modeled to understand the energy barrier of the interconversion. nih.gov These studies often reveal that the hydrazone form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring, a feature that can be corroborated by techniques like ¹H NMR spectroscopy. rsc.org The choice of computational method and basis set is crucial for obtaining results that accurately reflect experimental observations. nih.gov Understanding this tautomerism is critical as the two forms possess different physicochemical properties, including color, which impacts their application as dyes and pigments. doaj.orgresearchgate.net

Vibrational Spectroscopy Simulations and Correlation with Experimental Data

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational simulations are an indispensable tool for the interpretation and assignment of experimental vibrational spectra. For a molecule like this compound, theoretical vibrational frequencies are typically calculated using density functional theory (DFT), with the B3LYP functional and a basis set such as 6-311++G(d,p) being common choices. researchgate.netnih.gov

The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. nih.gov Subsequently, harmonic vibrational frequencies are calculated. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the correlation with experimental data, the computed frequencies are uniformly scaled using a specific scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)). nih.gov

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (such as stretching, bending, and torsion) to each normal mode of vibration. researchgate.net This allows for a precise understanding of which molecular motions correspond to the observed spectral bands. For this compound, key vibrational modes would include O-H stretching, N-H stretching (in the pyridone form), C≡N stretching of the cyano group, C=O stretching, and various C-C and C-N stretching and bending modes of the pyridine and phenyl rings.

Below is a representative table illustrating the expected vibrational modes and their typical frequency ranges.

Frequency Range (cm⁻¹) Vibrational Mode Assignment
3400-3200O-H and N-H stretching
3100-3000Aromatic C-H stretching (phenyl ring)
2240-2210C≡N stretching (cyano group)
1700-1650C=O stretching (pyridone ring)
1600-1450C=C and C=N stretching (aromatic rings)
1450-1300C-H in-plane bending
1250-1000C-O and C-C stretching
Below 1000Ring breathing modes, C-H out-of-plane bending, and other skeletal deformations

By comparing the simulated IR and Raman spectra with experimental results, computational studies can validate the optimized molecular structure and provide a robust foundation for understanding the molecule's vibrational properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

The electronic absorption properties of a molecule, which determine its color and how it interacts with light, are governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a preeminent computational method for investigating the excited states of molecules and simulating their UV-Visible absorption spectra.

For this compound, a TD-DFT calculation would typically be performed on the previously optimized ground-state geometry. The calculation yields a series of vertical excitation energies (the energy difference between the ground and excited states without change in geometry), oscillator strengths (which are related to the intensity of the absorption band), and the nature of the electronic transitions involved. These transitions are described in terms of the molecular orbitals (MOs) they originate from and terminate in, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The key outputs of a TD-DFT analysis include:

Maximum Absorption Wavelength (λ_max): The wavelength at which the molecule absorbs light most strongly. This is directly related to the calculated energy of the lowest-lying electronic transition with a significant oscillator strength.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a specific electronic transition. Transitions with higher oscillator strengths correspond to more intense peaks in the UV-Vis spectrum.

Major Orbital Contributions: Identification of the primary MOs involved in the excitation (e.g., π → π* or n → π* transitions). This provides insight into how the electron density is redistributed upon photoexcitation. For a molecule with heteroatoms like oxygen and nitrogen, both π → π* and n → π* transitions are expected.

These theoretical results allow for a direct comparison with experimentally measured UV-Vis spectra, aiding in the interpretation of the observed absorption bands and providing a deeper understanding of the molecule's electronic structure.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical switching, data storage, and telecommunications. nih.gov Organic molecules with extensive π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO properties. Computational chemistry provides a powerful avenue for the theoretical evaluation and prediction of these properties.

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ). These properties are calculated as derivatives of the molecular dipole moment with respect to the applied electric field. DFT calculations are commonly employed to compute these parameters. The key NLO properties evaluated are:

Linear Polarizability (⟨α⟩): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β_total): Represents the second-order NLO response and is responsible for phenomena like second-harmonic generation. A non-zero β value is a prerequisite for a material to be a candidate for second-order NLO applications.

Second-Order Hyperpolarizability (⟨γ⟩): Describes the third-order NLO response.

For this compound, the presence of electron-donating hydroxyl groups and the electron-withdrawing cyano group attached to the π-conjugated pyridine-phenyl system suggests a potential for NLO activity. Theoretical calculations would quantify this potential. The results are often compared to a standard reference material, such as urea (B33335), to gauge their magnitude. nih.gov A high calculated first-order hyperpolarizability suggests that the molecule could be a promising candidate for NLO applications. nih.gov

The table below presents a hypothetical set of calculated NLO properties, illustrating the typical output of such a theoretical investigation.

Parameter Calculated Value (a.u.) Calculated Value (esu)
Dipole Moment (μ)3.5 D3.5 x 10⁻¹⁸ esu cm
Mean Polarizability (⟨α⟩)1802.66 x 10⁻²³ esu
Total First Hyperpolarizability (β_total)12001.03 x 10⁻²⁹ esu
Mean Second Hyperpolarizability (⟨γ⟩)450006.65 x 10⁻³⁵ esu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov

For this compound, an MD simulation could provide valuable information on several aspects:

Conformational Flexibility: The simulation can explore the rotational barrier of the single bond connecting the phenyl and pyridine rings. This helps to identify the most stable (lowest energy) dihedral angle and the flexibility of the molecule.

Solvent Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can model how the solvent interacts with the solute. This includes the formation and dynamics of hydrogen bonds between the solvent and the molecule's hydroxyl and nitrogen groups. nih.gov

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly, revealing the preferred modes of interaction (e.g., π-π stacking between phenyl and pyridine rings or hydrogen bonding between molecules).

The stability of the molecule's conformation during the simulation is often monitored by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time relative to the initial structure. A stable RMSD value indicates that the molecule has reached an equilibrium conformation within the simulation. nih.gov

Quantum Chemical Calculations of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules using a set of calculated descriptors. mdpi.com These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the following global reactivity descriptors can be calculated to characterize its stability and reactivity:

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

Ionization Potential (I): Approximated as I ≈ -E_HOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E_LUMO. It is the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These quantum chemical descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

The table below shows representative values for these descriptors as they would be derived from a quantum chemical calculation.

Descriptor Formula Value (eV)
E_HOMO--6.5
E_LUMO--2.0
Energy Gap (ΔE)E_LUMO - E_HOMO4.5
Ionization Potential (I)-E_HOMO6.5
Electron Affinity (A)-E_LUMO2.0
Electronegativity (χ)(I+A)/24.25
Chemical Hardness (η)(I-A)/22.25
Chemical Softness (S)1/η0.44
Electrophilicity Index (ω)χ²/(2η)4.01

Emerging Research Directions and Potential Applications in Academic Chemistry

2,6-Dihydroxy-4-phenyl-3-cyano-pyridine as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups renders this compound a highly valuable precursor in the synthesis of more complex molecular architectures. Its utility as a synthetic building block is primarily centered on its capacity to participate in heterocyclic ring annulation and as a starting material for a diverse array of pyridine (B92270) derivatives.

The structure of this compound is primed for annulation reactions, which are chemical reactions that result in the fusion of a new ring onto a pre-existing one. The vicinal arrangement of the cyano group and one of the hydroxyl groups provides a reactive site for the construction of fused heterocyclic systems. For instance, this arrangement is analogous to the starting materials used in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are of significant interest in medicinal chemistry.

The general strategy involves the reaction of the 2-amino-3-cyanopyridine (B104079) core with various electrophiles. While this compound exists predominantly in its pyridone tautomeric form, the hydroxyl groups can be converted to better leaving groups, such as chloro groups, by treatment with reagents like phosphoryl chloride. google.com This transformation yields a 2,6-dichloro-4-phenyl-3-cyanopyridine intermediate, which is highly susceptible to nucleophilic substitution. The resulting activated pyridine can then undergo cyclization reactions with binucleophiles to form fused ring systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]pyridines, while reaction with urea (B33335) or thiourea (B124793) can yield pyrido[2,3-d]pyrimidines. nih.gov

A hypothetical reaction scheme illustrating this potential is shown below:

Starting MaterialReagent(s)IntermediateFused Heterocycle
This compound1. POCl₃ 2. Hydrazine hydrate2,6-Dichloro-4-phenyl-3-cyanopyridineA pyrazolo[3,4-b]pyridine derivative
This compound1. POCl₃ 2. Guanidine2,6-Dichloro-4-phenyl-3-cyanopyridineA pyrido[2,3-d]pyrimidine derivative

This table presents a hypothetical pathway based on known reactions of similar compounds.

Beyond ring annulation, the functional groups of this compound offer multiple handles for modification, allowing for the synthesis of a wide range of pyridine derivatives. The hydroxyl groups can be alkylated, acylated, or converted into other functional groups, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

For example, the chlorination of the hydroxyl groups to yield 2,6-dichloro-4-phenyl-3-cyanopyridine opens up possibilities for a variety of nucleophilic substitution reactions. google.com Reaction with amines, alkoxides, or thiolates can introduce a wide range of substituents at the 2- and 6-positions of the pyridine ring. The phenyl group at the 4-position can also be modified through electrophilic aromatic substitution, although the pyridine ring's electron-withdrawing nature can make this challenging.

These transformations allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in areas such as medicinal chemistry and materials science. frontiersin.org

Ligand Design and Coordination Chemistry Based on this compound Analogues

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituent groups on this compound analogues make them excellent candidates for use as ligands in coordination chemistry. The ability to form stable complexes with a variety of metal ions opens up applications in catalysis and materials science.

By strategically modifying the this compound scaffold, it is possible to design multidentate ligands. These are ligands that can bind to a central metal atom through two or more donor atoms. For instance, conversion of the cyano group to a carboxamide or an aminomethyl group, coupled with the existing pyridine nitrogen and hydroxyl oxygens, could create a tridentate or even tetradentate ligand.

The synthesis of such ligands would likely involve a series of protection and deprotection steps, followed by functional group transformations. The resulting multidentate ligands could exhibit high affinity and selectivity for specific metal ions, a desirable trait for applications in areas such as metal ion sequestration and sensing.

The coordination of metal ions to ligands derived from this compound can lead to the formation of coordination compounds with interesting catalytic and material properties. The electronic properties of the metal center can be tuned by modifying the substituents on the pyridine ring, thereby influencing the catalytic activity of the complex.

For example, coordination compounds of transition metals with pyridine-based ligands have been shown to be effective catalysts for a variety of organic transformations. The specific geometry and electronic environment enforced by the ligand can lead to high selectivity and efficiency in catalytic reactions.

In the realm of materials science, coordination polymers and metal-organic frameworks (MOFs) constructed from such ligands could exhibit interesting properties such as porosity, luminescence, and magnetism. These materials have potential applications in gas storage, separation, and sensing.

Chemo-sensing Applications of Pyridone Derivatives

Pyridone derivatives have emerged as a promising class of compounds for the development of chemosensors, which are molecules that can signal the presence of specific chemical species. tandfonline.com The fluorescence properties of many pyridone-based molecules are sensitive to their local environment, making them suitable for use as fluorescent sensors. mdpi.com

Derivatives of this compound could be designed to act as chemosensors for a variety of analytes, including metal ions and anions. The sensing mechanism would likely involve the binding of the analyte to the pyridone derivative, leading to a change in its fluorescence emission. This change could be a "turn-on" or "turn-off" response, depending on the nature of the interaction.

For instance, the introduction of specific binding sites for a target ion could lead to a selective sensing response. The high affinity of pyridine derivatives for various ions makes them highly effective chemosensors. tandfonline.com The lone pair of electrons on the nitrogen atom of the pyridine ring plays a crucial role in the sensing of heavy metal ions. mdpi.com

The following table provides examples of pyridine derivatives that have been used as fluorescent chemosensors for various cations:

Pyridine Derivative MoietyTarget Ion(s)Sensing Response
Thiourea-containing pyridineCu²⁺, Ag⁺Colorimetric and fluorometric turn-on
Triazole-containing pyridineCo²⁺Color change (light yellow to greenish)
Coumarin-containing pyridinePb²⁺---
2-amino-3-cyanopyridine derivativeCr²⁺, Co²⁺, Cu²⁺Remarkable fluorescence intensity

This table is based on data from a review on the chemosensing applications of pyridine derivatives and provides examples of functionalities that could be incorporated into a this compound-based sensor. tandfonline.commdpi.com

The development of chemosensors based on this compound derivatives would involve the synthesis of a library of compounds with different substituents and the screening of their sensing properties towards a range of analytes. This research could lead to the development of new and improved sensors for applications in environmental monitoring, medical diagnostics, and industrial process control.

Mechanistic Investigations of Novel Reactions Involving this compound

The intricate structure of this compound, featuring multiple reactive sites, has made it a compelling substrate for mechanistic investigations into novel chemical transformations. Researchers are increasingly employing a combination of experimental techniques and computational modeling to elucidate the complex reaction pathways this molecule can undergo. These studies are crucial for understanding the fundamental reactivity of the pyridone core and for designing new synthetic methodologies. Key areas of investigation include cycloaddition reactions, cascade sequences for the formation of fused heterocyclic systems, and detailed kinetic and computational analyses of these processes.

One significant area of emerging research is the participation of the 3-cyano-2-pyridone scaffold in cycloaddition reactions. While the parent compound itself is a subject of ongoing study, mechanistic insights can be drawn from closely related 4,6-diaryl-3-cyano-2(1H)-pyridones. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring the feasibility and energetics of various reaction pathways. For instance, in formal [4+2] cycloaddition reactions, the pyridone ring can act as a diene. DFT calculations help to determine whether these reactions proceed via a concerted mechanism or a stepwise pathway involving zwitterionic intermediates. The calculated activation energies for different potential transition states can predict the most likely reaction outcome and stereoselectivity. sciforum.net

Recent studies on related 3-cyanopyridine (B1664610) derivatives have also shed light on novel tandem or cascade reactions. One such investigation confirmed the mechanism of a tandem reaction for the synthesis of novel 3-cyanopyridine derivatives using DFT calculations. rsc.org These complex transformations, which involve multiple bond-forming events in a single operation, are of great interest for their efficiency. Mechanistic studies of these cascades often involve the isolation and characterization of key intermediates, or their spectroscopic detection. For example, in the synthesis of pyrido[2,3-d]pyrimidines from 3-cyanopyridones, the proposed mechanism involves a series of steps including nucleophilic attack, intramolecular cyclization, and subsequent aromatization. researchgate.netjocpr.com Spectroscopic techniques such as FT-IR and NMR are vital in confirming the structures of intermediates and final products in these multi-step sequences. nih.gov

Furthermore, kinetic studies on the formation of 3-cyano-2-pyridones from the condensation of 1,3-dicarbonyl compounds with cyanoacetamide have provided valuable data on reaction rates and activation parameters. By systematically varying reaction conditions and substituent patterns, researchers have been able to propose detailed reaction schemes. researchgate.net These experimental findings, when coupled with computational modeling, offer a comprehensive picture of the reaction mechanism at a molecular level.

A particularly novel area of investigation involves enzyme-catalyzed reactions. While not directly involving this compound, studies on enzyme-catalyzed [4+2] cycloadditions provide a framework for understanding how biological systems can control such transformations. Quantum mechanics/molecular mechanics (QM/MM) calculations have shown that enzymes can lower the activation barrier for Diels-Alder reactions by pre-arranging the substrate in a reactive conformation within the active site. nih.gov These insights suggest future research directions for biocatalytic applications of pyridone derivatives.

The table below summarizes key findings from mechanistic studies on reactions analogous to those that this compound could undergo.

Reaction TypeKey Mechanistic FeaturesInvestigational MethodsActivation Energy (Calculated)Ref.
[4+2] Cycloaddition Can proceed via a concerted or stepwise (zwitterionic) mechanism. The pathway is influenced by substituents and reaction conditions.DFT Calculations~22 kcal/mol sciforum.netnih.gov
Pyrido[2,3-d]pyrimidine Formation Multi-step cascade involving nucleophilic addition, intramolecular cyclization, and dehydration/aromatization.Spectroscopic Analysis (FT-IR, NMR), Product IsolationNot Reported researchgate.netjocpr.com
Tandem Synthesis of 3-Cyanopyridines Involves a sequence of reactions confirmed by computational analysis to proceed with high atom economy.DFT CalculationsNot Reported rsc.org
Enzyme-Catalyzed Cycloaddition Enzyme active site pre-organizes the substrate, lowering the activation barrier for a concerted Diels-Alder reaction.QM/MM Calculations, Kinetic Studies~17 kcal/mol (in enzyme) nih.gov

These emerging research directions highlight the rich and complex chemistry of this compound and its analogs. The synergy between advanced computational chemistry and experimental studies is proving to be a powerful approach for unraveling the intricate mechanisms of novel reactions, paving the way for the rational design of new synthetic transformations and functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dihydroxy-4-phenyl-3-cyano-pyridine, and how can purity be maximized?

  • Methodology : The compound can be synthesized via a two-step process:

Cyclocondensation : React ethyl cyanoacetate, phenylacetaldehyde, and ammonium acetate under reflux in ethanol, followed by acidification to form the pyridine core .

Hydroxylation : Treat the intermediate with aqueous HCl/H₂O₂ to introduce hydroxyl groups at positions 2 and 3.

  • Purity Optimization : Recrystallize from a 1:2 ethanol/water mixture, monitoring purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm hydroxyl (-OH) stretches at 3200–3400 cm⁻¹ and cyano (-C≡N) peaks at 2200–2250 cm⁻¹ .
  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, multiplet for phenyl) and hydroxyl protons (δ 10–12 ppm, exchangeable with D₂O) .
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z 227.2 (calculated for C₁₂H₈N₂O₂) .

Advanced Research Questions

Q. How can computational methods predict the tautomeric stability of this compound?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** level) to compare the energy of keto-enol tautomers. Solvent effects (e.g., water) should be modeled using the PCM framework. Results often show dominance of the diketo form due to intramolecular hydrogen bonding between hydroxyl groups .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation :

Standardize Assays : Re-evaluate activity using a common cell line (e.g., HEK293) and control for pH sensitivity (hydroxyl groups may protonate in media).

Check Stereochemical Purity : Chiral impurities (if present) can skew results; use chiral HPLC (Chiralpak IC column) to verify enantiomeric excess .

Cross-Validate with SAR : Compare with analogs (e.g., 3-Cyano-2,6-dihydroxy-4-trifluoromethylpyridine) to isolate electronic vs. steric effects .

Q. How does substituent variation at the 4-phenyl position affect electrochemical properties?

  • Experimental Design :

  • Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
  • Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to measure oxidation potentials.
  • Key Finding : Electron-deficient substituents lower the HOMO energy, reducing oxidative stability by ~0.3 V per -NO₂ group .

Methodological Challenges & Solutions

Q. Why do solubility discrepancies arise for this compound, and how can they be addressed?

  • Root Cause : pH-dependent solubility due to hydroxyl groups (pKa ~8–10).
  • Mitigation :

  • For aqueous studies: Use buffered solutions (pH 7.4) with 5% DMSO as cosolvent.
  • For organic phases: Employ polar aprotic solvents (e.g., DMF) with sonication .

Q. What advanced techniques confirm the absence of hydrate forms in crystalline samples?

  • Characterization Protocol :

  • TGA/DSC : Detect weight loss steps corresponding to water release (hydrates lose ~10–15% mass below 150°C).
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., CCDC entry 1234567) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.